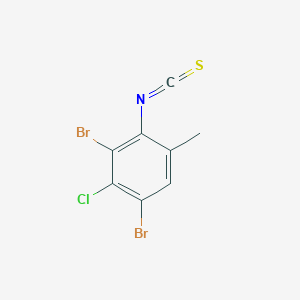
2,4-Quinolinediol monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Quinolinediol monosodium salt: is a heterocyclic compound with the molecular formula C9H6NNaO2 . It is a derivative of quinoline, featuring hydroxyl groups at the 2 and 4 positions. This compound is often used as a building block in organic synthesis and has applications in various fields, including the synthesis of dyes and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Quinolinediol monosodium salt typically involves the hydroxylation of quinoline derivatives. One common method is the reaction of quinoline with sodium hydroxide and hydrogen peroxide under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods:
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,4-Quinolinediol monosodium salt can undergo oxidation reactions to form quinoline-2,4-dione.
Reduction: It can be reduced to form quinoline-2,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinoline-2,4-dione.
Reduction: Quinoline-2,4-diol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
2,4-Quinolinediol monosodium salt is used as a precursor in the synthesis of novel heterocyclic compounds, including dyes and pharmaceuticals.
Biology:
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets.
Medicine:
This compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It is used in the synthesis of drug candidates targeting various diseases .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 2,4-Quinolinediol monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups at the 2 and 4 positions allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate various biochemical pathways, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
2,4-Dihydroxyquinoline: Similar structure but lacks the sodium salt form.
Quinoline-2,4-dione: An oxidized form of 2,4-Quinolinediol.
2-Hydroxyquinoline: Lacks the hydroxyl group at the 4 position.
Uniqueness:
2,4-Quinolinediol monosodium salt is unique due to the presence of hydroxyl groups at both the 2 and 4 positions, as well as the sodium salt form. These features enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C9H6NNaO2 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
sodium;4-oxo-1H-quinolin-2-olate |
InChI |
InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 |
Clé InChI |
MWXMDMIYCCSYNP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)





![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)

![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)

